molecular formula C14H9ClF4N2O4 B070095 Flufenpyr CAS No. 188490-07-5

Flufenpyr

Cat. No. B070095
M. Wt: 380.68 g/mol
InChI Key: WFZSZAXUALBVNX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of Flufenpyr has been analyzed using DFT/B3LYP, B3PW91, and HSEH1PBE methods with the 6-311G (d,p) basis set in the ground state . The study included optimized molecular structures, conformational analyses, vibrational (IR) frequencies and their assignments, maximum electronic absorption wavelengths (gas phase and in ethanol solvent), 1H and 13C NMR chemical shift values (gas phase and in CDCl3 solvent), HOMO−LUMO analysis, molecular electrostatic potential surfaces, and nonlinear optical properties .


Physical And Chemical Properties Analysis

Flufenpyr has a molecular weight of 380.68 . More detailed physical and chemical properties were not found in the retrieved data.

Scientific Research Applications

  • Metabolism in Rats and Mice : Flufenpyr-ethyl's metabolism was examined in rats and mice, showing similar patterns in both species. It was primarily metabolized through ester cleavage, with significant excretion through urine and feces. No notable sex-related differences were observed in the metabolism process (Nagahori, Matsunaga, Tomigahara, Isobe, & Kaneko, 2009).

  • In Vitro/In Vivo/Silico Assessment : A combination of in vivo, in vitro, and in silico methods was used to analyze the metabolism and disposition of flufenpyr-ethyl in mammals. This comprehensive approach revealed insights into species- and sex-related differences in metabolism, helping to understand the human risk associated with this compound (Nagahori, 2011).

Safety And Hazards

Flufenpyr is classified as very toxic to aquatic life . It can cause skin irritation and serious eye irritation . It’s recommended to avoid release to the environment and to collect spillage .

properties

IUPAC Name

2-[2-chloro-4-fluoro-5-[5-methyl-6-oxo-4-(trifluoromethyl)pyridazin-1-yl]phenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF4N2O4/c1-6-7(14(17,18)19)4-20-21(13(6)24)10-3-11(25-5-12(22)23)8(15)2-9(10)16/h2-4H,5H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFZSZAXUALBVNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN(C1=O)C2=CC(=C(C=C2F)Cl)OCC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF4N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6058007
Record name Flufenpyr
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6058007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Flufenpyr

CAS RN

188490-07-5
Record name Flufenpyr
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=188490-07-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Flufenpyr [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188490075
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flufenpyr
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6058007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLUFENPYR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/624P72604K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
176
Citations
H Nagahori, H Matsunaga, Y Tomigahara… - Journal of agricultural …, 2009 - ACS Publications
… of flufenpyr-ethyl is rather related to pyridazinone herbicides (photosynthesis inhibitor) since flufenpyr-… the metabolism of [phenyl- 14 C]flufenpyr-ethyl in rodents were investigated in rats …
Number of citations: 6 pubs.acs.org
D Avcı, S Bahçeli, Ö Tamer… - Canadian Journal of …, 2015 - cdnsciencepub.com
… , there are no sufficient studies on the flufenpyr and amipizone compounds in terms of the … , and nonlinear optical properties of the flufenpyr and amipizone compounds calculated at the …
Number of citations: 57 cdnsciencepub.com
C Lamberth - Journal of Heterocyclic Chemistry, 2017 - Wiley Online Library
An overview is given of the significance of the pyridazine scaffold in crop protection chemistry. The main herbicidally, fungicidally, and insecticidally active pyridazine classes are …
Number of citations: 39 onlinelibrary.wiley.com
G Theodoridis, R Liebl, C Zagar - Modern crop protection …, 2012 - Wiley Online Library
… A less familiar ring system, but one that was part of a molecule selected for advanced testing, was the 5-methyl-6-oxo-4-(trifluoromethyl)-1-(6H)-pyridazinyl ring system of flufenpyr-ethyl …
Number of citations: 29 onlinelibrary.wiley.com
M Asif, M Imran - Analytical Chemistry Letters, 2020 - Taylor & Francis
Two series of 6-phenyl-4,5-dihydropyridazinone derivatives containing 2-substituted amin-1-yl-methyl (4a-g) and 2-substituted amin-1-yl-ethyl (5a-g) were synthesized and tested as …
Number of citations: 6 www.tandfonline.com
M Asif - Mini-Reviews in Organic Chemistry, 2013 - ingentaconnect.com
… Several pyridazinone herbicides contain carboxylic acid as a functional group, such as flufenpyr (6) and oxapyrazon (7). Another important pyridazine herbicide is pyridaphenthion (8), …
Number of citations: 32 www.ingentaconnect.com
FE Dayan, SO Duke - Hayes' Handbook of Pesticide Toxicology, 2010 - Elsevier
Publisher Summary Protoporphyrinogen oxidase-inhibiting herbicides, also referred to as Protox- or PPO-inhibiting herbicides, were commercialized in the 1960s. Nitrofen was the first …
Number of citations: 48 www.sciencedirect.com
G Theodoridis - Bioactive Carboxylic Compound Classes …, 2016 - Wiley Online Library
Multiple classes of protoporphyrinogen‐IX‐oxidase (Protox)‐inhibiting herbicides containing a carboxylic acid, or a carboxylic acid derivative, have reached the commercial stage of …
Number of citations: 1 onlinelibrary.wiley.com
J Gan, L Lv, J Peng, J Li, Z Xiong, D Chen, L He - Food Chemistry, 2016 - Elsevier
A multiresidue method for the determination of organofluorine pesticides in fish tissue samples was developed and optimized. This method is based on a cleanup step of the extracted …
Number of citations: 41 www.sciencedirect.com
DR Hallinger, HB Lindsay, K Paul Friedman… - Toxicological …, 2020 - academic.oup.com
Mitochondrial toxicity drives several adverse health outcomes. Current high-throughput screening assays for chemically induced mitochondrial toxicity typically measure changes to …
Number of citations: 12 academic.oup.com

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